Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes and enzyme activities .
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system, due to its piperidine backbone .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The methoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its methoxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for selective modifications and interactions with biological targets, making it a valuable compound in drug development and chemical synthesis .
Biological Activity
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine structure, which is known for its role in various pharmacological applications. The presence of the tert-butyl and methoxymethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, affecting signal transduction pathways that are crucial for cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent activity against specific cancer types while sparing normal cells .
- Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that promotes programmed cell death .
Antimicrobial Activity
This compound has also shown promising antimicrobial effects:
- Bacterial Inhibition : It exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to standard antibiotics .
- Virucidal Effects : Preliminary data suggest potential antiviral properties, particularly against viruses that utilize similar entry mechanisms as Ebola virus .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption rates have been noted, making it a suitable candidate for oral administration.
- Blood-Brain Barrier (BBB) Penetration : Its lipophilic nature allows it to cross the BBB, which is critical for targeting central nervous system disorders.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and metastasis in xenograft models of breast cancer. This underscores its potential as a therapeutic agent in oncology .
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects associated with high-dose treatments .
Properties
IUPAC Name |
tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOINXYPVJQGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621267 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509147-78-8 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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